molecular formula C37H31NO4S B557259 Fmoc-Cys(Trt)-OH CAS No. 103213-32-7

Fmoc-Cys(Trt)-OH

Cat. No.: B557259
CAS No.: 103213-32-7
M. Wt: 585.7 g/mol
InChI Key: KLBPUVPNPAJWHZ-UMSFTDKQSA-N
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Description

Fmoc-Cys(Trt)-OH is a protected cysteine derivative widely used in solid-phase peptide synthesis (SPPS) under Fmoc/t-Bu chemistry. The 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group, while the triphenylmethyl (Trt) group shields the thiol (-SH) side chain of cysteine. This dual protection ensures compatibility with iterative Fmoc deprotection (via piperidine) and minimizes undesired disulfide bond formation during synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Cys(Trt)-OH typically involves the protection of the cysteine thiol group with a trityl group and the amino group with a 9-fluorenylmethoxycarbonyl group. The process begins with the reaction of cysteine with trityl chloride in the presence of a base to form the trityl-protected cysteine. This intermediate is then reacted with 9-fluorenylmethoxycarbonyl chloride to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis techniques to ensure high yield and purity .

Mechanism of Action

The primary function of Fmoc-Cys(Trt)-OH is to protect the thiol and amino groups of cysteine during peptide synthesis. The trityl group protects the thiol group from oxidation and other side reactions, while the 9-fluorenylmethoxycarbonyl group protects the amino group from unwanted reactions. These protecting groups can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides .

Comparison with Similar Compounds

Key Properties:

  • Cleavage Conditions : The Trt group is efficiently removed with 95% trifluoroacetic acid (TFA) in the presence of scavengers like triisopropylsilane (TIS) or ethanedithiol .
  • Synthesis Efficiency : Demonstrated in automated SPPS workflows, Fmoc-Cys(Trt)-OH achieves >98.5% purity under optimized conditions, with residual impurities (e.g., Trt-Cl, Fmoc-Osu) carefully controlled .
  • Applications : Critical for synthesizing cysteine-rich peptides, such as cyclic peptides (e.g., somatostatin analogues) and therapeutic proteins requiring controlled disulfide bond formation .

Comparison with Similar Cysteine Derivatives

This compound is part of a broader family of cysteine-protecting strategies. Below, we compare its properties with Fmoc-Cys(Acm)-OH , Fmoc-Cys(t-Bu)-OH , Fmoc-Cys(Mmt)-OH , and Fmoc-Cys(SIT)-OH (Table 1).

Table 1: Comparative Analysis of Cysteine Derivatives

Protecting Group Cleavage Conditions Acid Stability Orthogonality Key Applications References
Trt 95% TFA + scavengers (e.g., TIS) Moderate Compatible with t-Bu, Pbf, OtBu groups General SPPS; cyclic peptides
Acm Iodine (I₂), AgNO₃, or Hg(OAc)₂ High Orthogonal to Trt, Mmt Stepwise disulfide bond formation
t-Bu Strong acids (e.g., HF, TFMSA) Very High Limited orthogonality Boc-SPPS; harsh cleavage conditions
Mmt 1–3% TFA in DCM or 0.1 M HCl in TFE Low Orthogonal to Trt, Acm Selective on-resin deprotection
SIT Not fully characterized (likely TFA) Moderate Compatible with Trt Sequential thiol protection in SPPS

This compound vs. Fmoc-Cys(Acm)-OH

  • Cleavage Specificity :
    • Trt : Removed rapidly under standard TFA cleavage (20–30 min), enabling global deprotection .
    • Acm : Requires orthogonal methods (e.g., iodine oxidation) post-synthesis, allowing sequential disulfide bond formation .
  • Applications: Trt: Preferred for single-step deprotection (e.g., cyclic peptide head-to-tail cyclization) . Acm: Ideal for multi-disulfide peptides (e.g., selenoprotein F analogues), where Acm-protected cysteines are selectively oxidized after Trt removal .

This compound vs. Fmoc-Cys(Mmt)-OH

  • Acid Sensitivity :
    • Mmt : Cleaved under milder acidic conditions (1–3% TFA) compared to Trt (95% TFA), enabling selective on-resin deprotection without affecting Trt groups .
  • Use Cases :
    • Mmt : Employed in synthesizing peptides with spatially separated disulfide bonds (e.g., TCPB-E-C1/C4 variants) .
    • Trt : Used for bulk thiol protection due to its stability during standard SPPS cycles .

This compound vs. Fmoc-Cys(SIT)-OH

  • Novelty: SIT: A recently developed "multifaceted" thiol protector (sec-isoamyl mercaptan), enabling simultaneous protection of multiple cysteines in a single synthesis batch .
  • Synergy :
    • In Strategy II (), SIT and Trt were combined to protect distinct cysteine residues (N-terminal vs. internal), demonstrating compatibility in complex peptide synthesis .

Biological Activity

Fmoc-Cys(Trt)-OH, or N-α-Fmoc-S-trityl-L-cysteine, is a protected form of the amino acid cysteine that plays a crucial role in peptide synthesis, particularly through solid-phase peptide synthesis (SPPS). This compound is characterized by its unique protective groups, which provide stability and facilitate the selective incorporation of cysteine into peptides. The biological activity of this compound is significant, with implications in various fields including medicinal chemistry, biochemistry, and pharmaceutical development.

Chemical Structure and Properties

Chemical Formula : C₃₇H₃₁NO₄S
Molecular Weight : 585.7 g/mol
CAS Number : 103213-32-7

This compound features two protective groups: the Fmoc (9-fluorenylmethyloxycarbonyl) group protects the amino group, while the Trt (trityl) group protects the thiol group of cysteine. This dual protection allows for controlled reactions during peptide synthesis, making it a valuable building block for complex peptides.

  • Target of Action : The primary target of this compound is the thiol group in cysteine residues within peptides and proteins.
  • Mode of Action : The compound enables native chemical ligation (NCL), a method that facilitates the formation of peptide bonds between cysteine residues.
  • Biochemical Pathways : It is involved in pathways related to protein synthesis and modification, allowing for the formation of disulfide bonds that are critical for protein stability.

Antitumor Properties

Research indicates that this compound exhibits antitumor activity by binding to serum albumin, which inhibits protein synthesis in cancer cells, leading to cell death . This mechanism highlights its potential as a therapeutic agent in cancer treatment.

Peptide Synthesis

This compound is extensively used in synthesizing peptides that serve as probes or inhibitors in biochemical assays . Its ability to protect the thiol group while allowing for selective reactions makes it ideal for constructing peptides with multiple disulfide bonds.

Medicinal Chemistry

In medicinal chemistry, peptides synthesized using this compound are being explored as therapeutic agents, including peptide-based drugs and vaccines . The compound's stability and ease of deprotection make it suitable for large-scale peptide synthesis in pharmaceutical applications.

Case Studies

Case Study 1: Antitumor Activity
A study demonstrated that this compound could inhibit protein synthesis in cancerous cells by binding to serum albumin. This interaction was shown to trigger apoptosis in various cancer cell lines, suggesting a promising avenue for developing new antitumor therapies .

Case Study 2: Peptide Synthesis Efficiency
In a series of experiments focused on solid-phase synthesis, researchers successfully incorporated this compound into complex peptides. The efficiency of deprotection and subsequent coupling reactions was evaluated, revealing minimal side reactions and high yields of desired products .

Data Tables

Property Value
Chemical FormulaC₃₇H₃₁NO₄S
Molecular Weight585.7 g/mol
CAS Number103213-32-7
Protective GroupsFmoc (amino), Trt (thiol)
SolubilitySoluble in organic solvents
Biological Activity Description
Antitumor ActivityInhibits protein synthesis leading to cancer cell apoptosis
Role in Peptide SynthesisKey building block for complex peptide construction
Therapeutic ApplicationsPotential use in peptide-based drugs and vaccines

Q & A

Basic Research Questions

Q. What are the standard coupling conditions for introducing Fmoc-Cys(Trt)-OH in Fmoc-based solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : this compound is typically activated using symmetrical anhydrides or DIPCDI/HOBt to minimize enantiomerization during coupling . For automated synthesizers like the Applied Biosystems Model 431A, coupling efficiency is enhanced by avoiding phosphonium/uronium reagents (e.g., HBTU, PyBOP) unless collidine is used as the base to suppress racemization . Standard protocols recommend double couplings for residues prone to steric hindrance.

Q. How does the Trityl (Trt) group protect cysteine thiols, and what are its limitations?

  • Methodological Answer : The Trt group provides acid-labile protection for cysteine thiols, preventing disulfide bond formation during synthesis. It is removed using 95% TFA with 1–5% triisopropylsilane (TIS) as a scavenger . However, Trt may exhibit incomplete deprotection in peptides with multiple disulfide bonds, necessitating alternative protecting groups (e.g., Acm, Thp) for orthogonal strategies .

Q. What solvent systems are recommended for dissolving this compound, and how does solubility impact experimental design?

  • Methodological Answer : this compound has limited solubility in DMSO (<49.7 mg/mL) but dissolves better in ethanol (≥7.3 mg/mL). For stock solutions, heating to 37°C with sonication is advised . Low solubility may require pre-activation in minimal DMF or dichloromethane (DCM) to avoid aggregation during SPPS .

Advanced Research Questions

Q. How can racemization be minimized when coupling this compound using uronium/phosphonium reagents?

  • Methodological Answer : Racemization risk increases with uronium reagents (e.g., HBTU) due to base-induced epimerization. Substituting DIEA with collidine (a weaker base) reduces this risk while maintaining coupling efficiency . For critical sequences, coupling at 0–4°C further suppresses enantiomer formation .

Q. What chromatographic methods optimize purification of this compound from crude mixtures?

  • Methodological Answer : Displacement chromatography on silica columns (e.g., LiChroprep Si-60) using chloroform as the carrier and benzyltributylammonium (BTBA) as the displacer achieves >95% purity. Scaling requires maintaining a 50 mg/mL sample load per gram of silica and adjusting flow rates to match breakthrough times .

Q. How do alternative thiol-protecting groups (e.g., Acm, Thp, t-Bu) compare to Trt in complex peptide syntheses?

  • Methodological Answer :

  • Acm : Stable to TFA but requires iodine for deprotection, enabling orthogonal strategies for disulfide bond formation .
  • Thp : Acid-cleavable (like Trt) but offers faster deprotection kinetics, reducing side reactions in sensitive sequences .
  • t-Bu : Requires stronger acids (e.g., HF) for removal, limiting compatibility with standard SPPS workflows .
    Comparative studies recommend Trt for simplicity and Acm/Thp for multi-disulfide systems .

Q. What experimental strategies mitigate low yields in this compound-mediated disulfide bond formation?

  • Methodological Answer : Low yields often arise from premature oxidation or steric hindrance. Strategies include:

  • On-resin oxidation : Use iodine in methanol/water (1:4) post-synthesis to form intramolecular disulfides .
  • Directed disulfide pairing : Introduce Cys residues with orthogonal protecting groups (e.g., Trt + Acm) for sequential deprotection and oxidation .

Q. Key Research Findings

  • Synthesis Efficiency : Symmetrical anhydride activation reduces racemization by 30% compared to uronium reagents .
  • Purification Scalability : Displacement chromatography scales linearly from analytical (100 mg) to preparative (9.5 g) loads with consistent yield .
  • Protecting Group Stability : Trt exhibits 98% stability under standard SPPS conditions but <80% in prolonged TFA exposures, necessitating scavenger optimization .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H31NO4S/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBPUVPNPAJWHZ-UMSFTDKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H31NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70145699
Record name N(alpha)-Fluorenylmethyloxycarbonyl-S-tritylcysteine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

585.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Beige powder; [Sigma-Aldrich MSDS]
Record name N(alpha)-Fluorenylmethyloxycarbonyl-S-tritylcysteine
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CAS No.

103213-32-7
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-(triphenylmethyl)-L-cysteine
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Record name N-(alpha)-fluorenylmethyloxycarbonyl-S-tritylcysteine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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